molecular formula C19H27F3N2O2 B2493921 tert-Butyl 4-(aminomethyl)-4-[3-(trifluoromethyl)benzyl]piperidine-1-carboxylate CAS No. 1774896-16-0

tert-Butyl 4-(aminomethyl)-4-[3-(trifluoromethyl)benzyl]piperidine-1-carboxylate

Cat. No.: B2493921
CAS No.: 1774896-16-0
M. Wt: 372.432
InChI Key: LXAZGAMGCBSFHR-UHFFFAOYSA-N
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Description

tert-Butyl 4-(aminomethyl)-4-[3-(trifluoromethyl)benzyl]piperidine-1-carboxylate: is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring substituted with an aminomethyl group and a trifluoromethylbenzyl group, along with a tert-butyl ester functional group. It is of interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as piperidine, tert-butyl chloroformate, and 3-(trifluoromethyl)benzyl chloride.

    Step-by-Step Synthesis:

Industrial Production Methods

In an industrial setting, the synthesis of tert-butyl 4-(aminomethyl)-4-[3-(trifluoromethyl)benzyl]piperidine-1-carboxylate would involve optimization of reaction conditions to maximize yield and purity. This includes:

    Catalysts and Solvents: Use of appropriate catalysts and solvents to enhance reaction rates and selectivity.

    Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or nitriles.

    Reduction: Reduction of the ester group to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions at the benzyl position, where the trifluoromethyl group can be replaced under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Nucleophiles such as amines or thiols.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Conversion to alcohols.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use in catalytic processes due to its unique functional groups.

Biology and Medicine

    Pharmacological Studies: Investigated for its potential as a drug candidate due to its structural similarity to known bioactive compounds.

    Receptor Binding Studies: Used in studies to understand receptor-ligand interactions.

Industry

    Material Science:

    Agrochemicals: Possible use in the synthesis of new agrochemical agents.

Mechanism of Action

The mechanism by which tert-butyl 4-(aminomethyl)-4-[3-(trifluoromethyl)benzyl]piperidine-1-carboxylate exerts its effects is largely dependent on its interaction with biological targets. The compound may act by:

    Binding to Receptors: Interacting with specific receptors in the body, potentially modulating their activity.

    Enzyme Inhibition: Inhibiting enzymes involved in key biochemical pathways.

    Signal Transduction: Affecting signal transduction pathways, leading to changes in cellular responses.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 4-(aminomethyl)piperidine-1-carboxylate: Lacks the trifluoromethylbenzyl group, resulting in different pharmacological properties.

    4-(Aminomethyl)-4-[3-(trifluoromethyl)benzyl]piperidine: Lacks the tert-butyl ester group, affecting its chemical reactivity and stability.

Uniqueness

    Functional Groups:

    Pharmacological Potential: The presence of the trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drug candidates.

This detailed overview provides a comprehensive understanding of tert-butyl 4-(aminomethyl)-4-[3-(trifluoromethyl)benzyl]piperidine-1-carboxylate, covering its synthesis, reactions, applications, and comparison with similar compounds

Properties

IUPAC Name

tert-butyl 4-(aminomethyl)-4-[[3-(trifluoromethyl)phenyl]methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27F3N2O2/c1-17(2,3)26-16(25)24-9-7-18(13-23,8-10-24)12-14-5-4-6-15(11-14)19(20,21)22/h4-6,11H,7-10,12-13,23H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXAZGAMGCBSFHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CC2=CC(=CC=C2)C(F)(F)F)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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